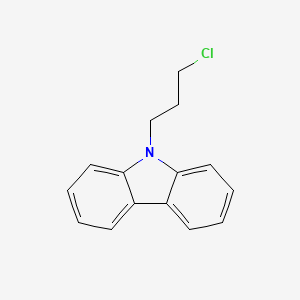

9-(3-Chloropropyl)-9h-carbazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

96576-84-0 |

|---|---|

Molecular Formula |

C15H14ClN |

Molecular Weight |

243.73 g/mol |

IUPAC Name |

9-(3-chloropropyl)carbazole |

InChI |

InChI=1S/C15H14ClN/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11H2 |

InChI Key |

UGBPRCATQAWIJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 9 3 Chloropropyl 9h Carbazole and Its Precursors

N-Alkylation Approaches to 9H-Carbazole Derivatives

The most direct route to 9-(3-chloropropyl)-9H-carbazole involves the N-alkylation of the 9H-carbazole precursor. This can be accomplished through direct alkylation or by employing phase-transfer catalysis to enhance reaction efficiency.

Direct N-Alkylation Strategies for this compound

Direct N-alkylation of 9H-carbazole is a common method for introducing alkyl substituents onto the nitrogen atom. This typically involves the reaction of carbazole (B46965) with an appropriate alkylating agent, such as 1-bromo-3-chloropropane, in the presence of a base and a suitable solvent. The base deprotonates the acidic N-H of the carbazole, forming a nucleophilic carbazolide anion that subsequently attacks the electrophilic carbon of the alkylating agent in an SN2 reaction.

A variety of bases and solvents can be employed, with the choice often influencing the reaction yield and purity of the product. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). beilstein-journals.org Solvents such as dimethylformamide (DMF) and acetone (B3395972) are frequently used. beilstein-journals.orgorgsyn.orgmdpi.com For instance, the N-alkylation of 3-bromocarbazole can be achieved using NaH as a base in DMF. beilstein-journals.org Microwave irradiation has also been shown to significantly accelerate the N-alkylation of carbazole with various alkyl halides in the presence of potassium carbonate under dry media conditions, leading to high yields in short reaction times. researchgate.net

| Reactants | Base | Solvent | Conditions | Product | Yield | Reference |

| Carbazole, 1-bromo-3-chloropropane | K₂CO₃ | Dry Media | Microwave | This compound | High | researchgate.net |

| 3,6-dibromocarbazole, diethyl sulfate | NaOH | Acetone | RT, 8h | 3,6-dibromo-9-ethylcarbazole | 81% | orgsyn.org |

| 3-bromocarbazole, alkyl halide | NaH | DMF | N/A | N-alkylated 3-bromocarbazole | N/A | beilstein-journals.org |

| Carbazole, various alkyl halides | K₂CO₃ | N/A | Microwave | N-alkyl derivatives of carbazole | High | researchgate.net |

Phase-Transfer Catalysis in 9-Substitution of Carbazole

Phase-transfer catalysis (PTC) offers a powerful and efficient alternative for the N-alkylation of carbazole. phasetransfercatalysis.com This method is particularly useful when dealing with reactants that have different solubilities, typically a solid inorganic base and an organic substrate. The phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the base or the carbazolide anion between the aqueous/solid phase and the organic phase where the reaction occurs. phasetransfercatalysis.comacsgcipr.org

The use of PTC can lead to milder reaction conditions, reduced reaction times, and improved yields. researchgate.net For example, N-alkylation of various nitrogen heterocycles has been successfully carried out using TBAB as the catalyst. researchgate.net The pKa of the carbazole N-H is in the mid-teens, making it acidic enough to be deprotonated by common bases like NaOH in a PTC system. phasetransfercatalysis.com The resulting carbazolide anion is then shuttled into the organic phase by the catalyst to react with the alkylating agent. phasetransfercatalysis.com Immobilized ionic liquids have also been explored as reusable phase-transfer catalysts for the N-alkylation of nitrogen heterocycles, showing high catalytic activity. researchgate.net

| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Conditions | Yield | Reference |

| Carbazole Derivative | Chloromethyl acetyl chloride | TBAB | NaOH | Toluene (B28343) | N/A | N/A | phasetransfercatalysis.com |

| Nitrogen Heterocycles | Alkyl Halides | Immobilized Ionic Liquids | N/A | N/A | N/A | High | researchgate.net |

| Imides | Alkyl Halides | TBAB | K₂CO₃ | Solvent-free | Spontaneous | High | researchgate.net |

| Pyrrole | 2-bromoethylamine hydrobromide | TBAB | NaOH | DMSO | 80 °C, 18h | N/A | researchgate.net |

Alternative Synthetic Pathways to N-Functionalized Carbazoles

Beyond direct alkylation, several transition metal-catalyzed reactions provide versatile routes to N-functionalized carbazoles. These methods often involve the construction of the carbazole ring itself, followed by or concurrent with N-functionalization.

Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed reactions are a cornerstone in the synthesis of carbazoles. One prominent strategy involves the intramolecular C-H functionalization and C-N bond formation of biaryl amides. nih.gov For instance, 2-acetaminobiphenyl can be converted to N-acetylcarbazole in the presence of a palladium catalyst like Pd(OAc)₂ and an oxidant such as Cu(OAc)₂. nih.gov This method allows for the synthesis of unsymmetrical carbazoles with controlled substitution patterns. nih.gov Another approach involves a palladium-catalyzed cascade reaction starting from cyclic diaryliodonium salts and anilines to produce N-arylated carbazoles. beilstein-journals.org This reaction proceeds through a ring-opening amination followed by an intramolecular cross-coupling, yielding the desired products in moderate to good yields. beilstein-journals.org

| Starting Material(s) | Catalyst System | Key Transformation | Product | Yield | Reference |

| 2-Acetaminobiphenyl | 5% Pd(OAc)₂, 1 eq. Cu(OAc)₂, O₂ | Intramolecular C-H functionalization/C-N bond formation | N-Acetylcarbazole | ~Quantitative | nih.gov |

| Cyclic diaryliodonium salt, Aniline | 5 mol% Pd(OAc)₂, Xantphos | Ring opening/Buchwald-amination cascade | N-Arylcarbazole | up to 71% | beilstein-journals.org |

| N-Arylcyclohexane enaminones | Pd(II) | Cyclization and methylation | Oxygenated carbazole alkaloids | N/A | doaj.org |

| Anilines, 1,2-dihaloarenes | Magnetically recoverable Pd nanocatalyst | One-pot N-arylation and oxidative biaryl coupling | 9H-Carbazoles | Good | acs.org |

Copper-Catalyzed C-N Coupling

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium for the synthesis of N-functionalized carbazoles. Intramolecular oxidative C-N bond formation in N-substituted amidobiphenyls can be achieved using a copper catalyst in conjunction with a hypervalent iodine(III) oxidant. nih.gov The use of copper(II) triflate significantly enhances the reaction efficiency, leading to a broader range of carbazole products in good to excellent yields. nih.gov Copper-catalyzed C-N coupling reactions have a long history, starting with the Ullmann and Goldberg reactions, and modern methods have made these transformations more versatile and applicable to a wider range of substrates under milder conditions. acs.orgacs.org

| Starting Material(s) | Catalyst System | Key Transformation | Product | Yield | Reference |

| N-Substituted amidobiphenyls | Cu(OTf)₂, Iodobenzene diacetate | Intramolecular oxidative C-N bond formation | Carbazoles | Good to Excellent | nih.gov |

| 2-Aminobenzothiazoles, Boronic acids | Cu(II), 1,10-phenanthroline | N-Arylation | N-Arylated 2-aminobenzothiazoles | Moderate to Excellent | nih.gov |

| Benzyl bromides, Alkynes | Ionic liquid supported Cu(II) | Azide-alkyne cycloaddition | 1,4-Disubstituted 1,2,3-triazoles | High | acs.org |

Rhodium-Catalyzed Dehydrogenative Cyclization

Rhodium catalysts have emerged as powerful tools for the synthesis of carbazole derivatives through various cyclization strategies. One notable method is the rhodium-catalyzed inter- and intramolecular alkyne cyclotrimerization, which provides a highly efficient and flexible route to substituted carbazoles. nih.gov Another approach involves the rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles with maleimides, leading to highly functionalized benzo[a]pyrrolo[3,4-c]carbazole derivatives. acs.org Rhodium-catalyzed reactions of N-sulfonyl-1,2,3-triazoles can also generate rhodium-azavinylcarbenes, which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles. acs.org

| Starting Material(s) | Catalyst | Key Transformation | Product | Reference |

| Diynes and Alkynes | Rhodium Complex | Inter- and intramolecular alkyne cyclotrimerization | Substituted Carbazoles | nih.gov |

| 2-Arylindoles, Maleimides | Rh(III) Complex | Dehydrogenative annulation and spirocyclization | Benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones | acs.org |

| N-Sulfonyl-1,2,3-triazoles, Isoxazoles | Rhodium(II) Complex | Formal [3+2] cycloaddition | Polysubstituted 3-aminopyrroles | acs.org |

| 2-Allenylbenzoxazoles | Rhodium Complex | Enantioselective cyclization | Vinyl-functionalized fused heterocycles | nih.gov |

Synthesis of Key Carbazole Building Blocks for Derivatization

The functionalization of the carbazole ring system is crucial for tuning its chemical and physical properties. The synthesis of halogenated, carbonitrile-substituted, carboxylated, and amino/nitro-functionalized carbazoles provides a versatile toolkit of building blocks for further chemical modification.

Strategies for Halogenated Carbazole Precursors

Halogenated carbazoles are valuable intermediates for cross-coupling reactions. Enzymatic and chemical methods are both employed for their synthesis.

Chloroperoxidase (CPO), an enzyme isolated from the marine fungus Caldariomyces fumago, can catalyze the halogenation of carbazole. nih.gov This process can produce a variety of polyhalogenated carbazoles (PHCs), including chlorinated, brominated, and mixed halogenated derivatives. The product distribution is dependent on the pH and the concentration of halide ions. nih.gov For instance, in the presence of chloride ions, CPO-mediated chlorination of carbazole predominantly yields 3-chlorocarbazole (B1214643) and 3,6-dichlorocarbazole. nih.gov

Chemical methods often involve electrophilic substitution or metal-catalyzed reactions. Palladium-catalyzed methodologies have proven effective for creating functionalized carbazoles. For example, a palladium-catalyzed reaction sequence involving intermolecular amination and intramolecular direct arylation can be used to synthesize carbazoles from inexpensive 1,2-dichloroarenes. organic-chemistry.org

Table 1: Selected Methods for Halogenated Carbazole Synthesis

| Starting Material | Reagents/Catalyst | Product(s) | Key Finding |

|---|---|---|---|

| Carbazole | Chloroperoxidase (CPO), Cl⁻ | 3-Chlorocarbazole, 3,6-Dichlorocarbazole | Enzymatic method yields specific chlorinated products. nih.gov |

| Carbazole | CPO, Br⁻, Cl⁻ | 1,3,6-Tribromocarbazole, 1,3,6,8-Tetrabromocarbazole | Mixed halogenation is possible, with bromination often dominating. nih.gov |

Synthesis of Carbonitrile-Substituted Carbazole Intermediates

The introduction of the carbonitrile (cyano) group onto the carbazole scaffold provides a versatile handle for further transformations into amines, carboxylic acids, or tetrazoles.

A high-yielding and scalable palladium-catalyzed cyanation has been developed for the synthesis of 9H-carbazole-3,6-dicarbonitrile from 3,6-dibromocarbazole. researchgate.net This method avoids the use of highly toxic copper(I) cyanide. The reaction typically uses zinc cyanide (Zn(CN)₂) as the cyanide source, with a palladium catalyst such as palladium(0) tetrakis(triphenylphosphine) or a combination of Pd(dba)₂ and a phosphine (B1218219) ligand like dppf. researchgate.net

Another strategy involves the nucleophilic substitution reaction between a dihalopyrimidine and a carbazole derivative. For example, 4,6-bis(9H-carbazol-9-yl)pyrimidine-5-carbonitrile can be synthesized in a single step from 4,6-dichloropyrimidine-5-carbonitrile (B1297664) and carbazole in the presence of a base like potassium hydroxide. nih.gov

Table 2: Synthesis of Carbonitrile-Substituted Carbazoles

| Starting Material | Reagents/Catalyst | Product | Yield |

|---|---|---|---|

| 3,6-Dibromo-9H-carbazole | Zn(CN)₂, Pd(dba)₂, dppf, Zn, Zn(OAc)₂ | 9H-Carbazole-3,6-dicarbonitrile | High |

Preparation of Carbazole-Based Carboxylic Acids and Esters

Carbazole carboxylic acids and their esters are important precursors for polymers and pharmaceuticals. They can be prepared through various routes, including the oxidation of alkylcarbazoles, carbonation of lithiated carbazoles, or hydrolysis of nitrile derivatives.

The Cadogan cyclization is a classic method for preparing carbazoles from nitro-based substrates using trivalent phosphorus reagents, and this can be adapted to produce carbazole carboxylic acids. researchgate.net A more direct method is the hydrolysis of carbazole nitriles. For instance, 9H-carbazole-3,6-dicarboxylic acid can be obtained by the hydrolysis of 9H-carbazole-3,6-dicarbonitrile. This hydrolysis can be facilitated by using a catalytic amount of a copper species, such as copper(I) iodide, in an aqueous sodium hydroxide solution. researchgate.net

Palladium-catalyzed reactions also provide a route to these compounds. A palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes in the presence of carbon monoxide can be used to synthesize various indole (B1671886) products and can be extended to carbazole systems, providing access to ester-functionalized derivatives. wvu.edu

Table 3: Synthesis of Carbazole Carboxylic Acids

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 9H-Carbazole-3,6-dicarbonitrile | aq. NaOH, CuI (cat.), 100 °C | 9H-Carbazole-3,6-dicarboxylic acid | researchgate.net |

Synthesis of Amino- and Nitro-Carbazole Derivatives

Amino- and nitro-carbazoles are key intermediates for the synthesis of dyes, pigments, and biologically active molecules. nih.gov Nitration of carbazole typically occurs via electrophilic aromatic substitution, yielding various nitro-substituted isomers. Subsequent reduction of the nitro group provides the corresponding aminocarbazole.

Direct synthesis of carbazoles from nitroarenes has also been achieved. An efficient one-pot synthesis of carbazoles from readily available nitroarenes and Grignard reagents has been reported. This process involves an intermolecular thermal C–N bond coupling followed by a photoinduced aza-6π electrocyclization reaction, using purple light (390–395 nm) without any external catalysts. rsc.org

The synthesis of N-substituted aminocarbazoles has also been explored. For instance, N-acetylenic aminocarbazole derivatives have been prepared and show biological activity. nih.gov Furthermore, carbazole derivatives containing aminoguanidine (B1677879) and dihydrotriazine moieties have been synthesized from precursor aldehydes, demonstrating the conversion of functional groups to build complex amino derivatives. nih.gov

Table 4: Synthesis of Amino- and Nitro-Carbazole Derivatives

| Method | Starting Materials | Reagents/Conditions | Product Type | Key Feature |

|---|---|---|---|---|

| Tandem Coupling/Electrocyclization | Nitroarenes, Grignard reagents | Heat, then purple light (390–395 nm) | Substituted Carbazoles | Catalyst-free photochemical cyclization. rsc.org |

| C-H Amination | ortho-Substituted aryl sulfilimines | Visible light or Rhodium catalysis | Unprotected Carbazoles | Uses a safe nitrene source alternative to azides. nih.gov |

Advanced Derivatization and Functionalization Strategies from 9 3 Chloropropyl 9h Carbazole

Nucleophilic Substitution Reactions of the Chloropropyl Moiety

The chlorine atom on the terminal carbon of the propyl group in 9-(3-Chloropropyl)-9H-carbazole serves as a prime electrophilic site for nucleophilic substitution. This reactivity is the basis for a host of molecular elaborations, allowing for the introduction of diverse functional groups through the formation of new carbon-heteroatom bonds.

Williamson Ether Synthesis for Propane Linkages

The Williamson ether synthesis is a robust and classical method for the formation of ethers, proceeding via an SN2 mechanism. youtube.comyoutube.com In this reaction, an alkoxide ion acts as a potent nucleophile, attacking an electrophilic alkyl halide to displace the halide and form an ether linkage. For this compound, the propyl chain is a primary alkyl halide, which is ideal for this type of reaction as it minimizes competing elimination reactions. youtube.comyoutube.com

The synthesis begins with the deprotonation of an alcohol using a strong base, such as sodium hydride (NaH), to generate a highly reactive alkoxide. youtube.comyoutube.com This alkoxide then attacks the carbon atom bonded to the chlorine in this compound, resulting in the formation of a new carbon-oxygen bond and the expulsion of a chloride ion. This strategy is highly effective for linking the carbazole (B46965) moiety to a wide array of other molecules, including polymers, photosensitizers, and biologically active scaffolds, through a flexible three-carbon ether bridge.

General Reaction Scheme:

Step 1 (Alkoxide Formation): R-OH + NaH → R-O⁻Na⁺ + H₂

Step 2 (Substitution): R-O⁻Na⁺ + Cl-(CH₂)₃-Carbazole → R-O-(CH₂)₃-Carbazole + NaCl

Reactions with Nitrogen-Containing Nucleophiles

The electrophilic chloropropyl group readily reacts with a variety of nitrogen-containing nucleophiles, providing a direct pathway to novel amine and azide (B81097) derivatives. These products are valuable intermediates in organic synthesis. For instance, reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) efficiently yields 9-(3-azidopropyl)-9H-carbazole. researchgate.net This azide derivative is a key precursor for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the covalent attachment of the carbazole unit to alkyne-functionalized molecules and surfaces. researchgate.net

Furthermore, direct amination with primary or secondary amines leads to the corresponding secondary or tertiary amines, respectively. These reactions typically proceed under basic conditions to neutralize the HCl generated during the substitution. The resulting amino-functionalized carbazoles are important building blocks for synthesizing hole-transporting materials used in organic light-emitting diodes (OLEDs) and as precursors for pharmacologically active compounds.

| Nucleophile | Reagent(s) | Product | Application Area |

| Azide | Sodium Azide (NaN₃) | 9-(3-azidopropyl)-9H-carbazole | Click Chemistry, Bioconjugation |

| Primary Amine | R-NH₂ | N-alkyl-3-(9H-carbazol-9-yl)propan-1-amine | Materials Science, Pharmaceuticals |

| Secondary Amine | R₂NH | N,N-dialkyl-3-(9H-carbazol-9-yl)propan-1-amine | Hole-Transport Materials |

Formation of Other Carbon-Heteroatom Bonds

Beyond oxygen and nitrogen, the chloropropyl group can be functionalized with other heteroatoms, most notably sulfur. The synthesis of thioethers (sulfides) is readily achieved through the reaction of this compound with a thiol in the presence of a base. beilstein-journals.orgnih.gov This reaction, analogous to the Williamson ether synthesis, involves the formation of a thiolate anion which then acts as the nucleophile.

The resulting carbazole-containing thioethers are of interest in materials science and have been investigated for their optical and electronic properties. The introduction of the sulfur atom can modulate the electronic characteristics of the molecule and provides a site for further chemical modification, such as oxidation to sulfoxides or sulfones. nih.gov This versatility underscores the importance of this compound as a platform for generating a diverse library of heteroatom-linked derivatives. rsc.org

Functionalization of the Carbazole Ring System

While the chloropropyl chain offers a site for nucleophilic attack, the aromatic carbazole ring system is amenable to electrophilic substitution and transition metal-catalyzed cross-coupling reactions, allowing for a second dimension of molecular diversification.

Halogenation and Subsequent Cross-Coupling Reactions

The carbazole ring is electron-rich and can be selectively halogenated. The positions most susceptible to electrophilic attack are C3 and C6, followed by C1 and C8. Reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are commonly used for regioselective bromination and chlorination, respectively. organic-chemistry.org The use of specific solvents, such as hexafluoroisopropanol (HFIP), can enhance both the rate and regioselectivity of these reactions. organic-chemistry.org

This halogenation is a critical step, as it installs a reactive handle on the aromatic core, paving the way for powerful carbon-carbon bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly between sp²-hybridized carbon atoms. nih.gov This palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. nih.gov

Once a halogen (e.g., bromine) is installed on the carbazole ring of this compound (for instance, at the C3 position to give 3-bromo-9-(3-chloropropyl)-9H-carbazole), it can be coupled with a wide variety of aryl or heteroaryl boronic acids. researchgate.net This strategy allows for the synthesis of complex biaryl and heteroaryl-substituted carbazoles. These compounds are extensively researched for their applications in organic electronics, including as host materials for phosphorescent OLEDs and as components of organic solar cells. organic-chemistry.org The reaction conditions are generally mild and tolerant of many functional groups, making it a highly versatile tool for extending the π-conjugated system of the carbazole core. nih.gov

| Halogenated Carbazole | Boronic Acid/Ester | Catalyst/Base | Product |

| 3-Bromo-9-alkyl-9H-carbazole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Phenyl-9-alkyl-9H-carbazole |

| 3,6-Dibromo-9-alkyl-9H-carbazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) / Cs₂CO₃ | 3,6-Bis(4-methoxyphenyl)-9-alkyl-9H-carbazole |

| 3-Bromo-9-alkyl-9H-carbazole | Pyridine-4-boronic acid | SPhos Pd G2 / K₃PO₄ | 3-(Pyridin-4-yl)-9-alkyl-9H-carbazole |

Sonogashira Coupling for Ethynyl (B1212043) Linkages

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes under mild conditions. wikipedia.orgorganic-chemistry.org

For a molecule like this compound, Sonogashira coupling can be envisioned to introduce ethynyl linkages at various positions on the carbazole core. This would first require halogenation of the carbazole ring, most commonly at the 3- or 3,6-positions, which are electronically favored for electrophilic substitution. The resulting halo-substituted this compound can then undergo a Sonogashira coupling with a terminal alkyne. The general conditions for this reaction involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine, which also often serves as the solvent. washington.edu The reaction can be performed under anhydrous and anaerobic conditions, although newer protocols have been developed that are less stringent. beilstein-journals.org

The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can enhance the catalytic activity. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling, a common side reaction. washington.edu

A potential synthetic route is outlined below:

Halogenation: Introduction of an iodine or bromine atom onto the carbazole ring of this compound, likely at the 3-position.

Sonogashira Coupling: Reaction of the resulting halo-carbazole derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst to yield the corresponding ethynyl-carbazole derivative.

While direct examples starting from this compound are not extensively documented, the Sonogashira coupling of various other carbazole derivatives is well-established, suggesting the feasibility of this strategy.

Formylation and Subsequent Reactions (e.g., Knoevenagel Condensation)

Formylation:

The introduction of a formyl group (-CHO) onto the carbazole nucleus, a key step for further functionalization, can be achieved through methods like the Vilsmeier-Haack reaction. jk-sci.comchemistrysteps.comorganic-chemistry.orgwikipedia.orgwikipedia.org This reaction is suitable for electron-rich aromatic compounds, including carbazoles. jk-sci.comchemistrysteps.com The Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. wikipedia.org For 9-alkyl-carbazoles, formylation generally occurs at the 3-position due to the electronic directing effect of the nitrogen atom. The synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde has been reported, demonstrating the viability of this transformation on 9-alkylated carbazoles. nih.gov

Knoevenagel Condensation:

The resulting this compound-3-carbaldehyde is a valuable intermediate for subsequent carbon-carbon bond formation, notably through the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. researchgate.net

Typical active methylene compounds include malonic acid, ethyl acetoacetate, and cyanoacetic acid derivatives. The product of the Knoevenagel condensation is often an α,β-unsaturated compound, which can serve as a precursor for various other transformations. researchgate.net For example, the reaction of a carbazole-3-carbaldehyde with an active methylene compound can lead to the formation of derivatives with extended conjugation, which are of interest in materials science.

A representative reaction scheme is as follows:

Vilsmeier-Haack Formylation: Reaction of this compound with DMF and POCl₃ to yield this compound-3-carbaldehyde.

Knoevenagel Condensation: Condensation of the resulting aldehyde with an active methylene compound (e.g., malononitrile) in the presence of a base (e.g., piperidine) to afford the corresponding α,β-unsaturated derivative.

Introduction of Amide and Hydrazide Linkages

The chloropropyl group at the 9-position of the title compound can be a precursor for the introduction of amide and hydrazide functionalities. This typically involves nucleophilic substitution of the chlorine atom.

Amide Linkages:

One straightforward approach to introduce an amide linkage is to first convert the chloropropyl group to an aminopropyl group via reaction with an amine source, such as ammonia (B1221849) or a protected amine, followed by acylation. For instance, reaction with sodium azide followed by reduction would yield 9-(3-aminopropyl)-9H-carbazole. This amine can then be reacted with a variety of acylating agents (acid chlorides, anhydrides, or carboxylic acids with coupling agents) to form a diverse library of amides. sphinxsai.com

Alternatively, the carbazole core can be functionalized. For example, Friedel-Crafts acylation of this compound would introduce a keto group, which can be further elaborated. More directly, if a carboxylic acid derivative of carbazole is prepared, standard amide coupling reactions can be employed. nih.gov

Hydrazide Linkages:

Hydrazide derivatives can be synthesized from ester precursors. A potential route involves the transformation of the chloropropyl group into an ester-containing side chain. For example, reaction with a hydroxyester could yield an ether linkage. Subsequent reaction of the ester with hydrazine (B178648) hydrate (B1144303) would then produce the corresponding hydrazide. globalresearchonline.net

A more common approach involves functionalization of the carbazole ring itself. For instance, acylation of the carbazole followed by conversion to an ester and then reaction with hydrazine hydrate is a well-established method for preparing carbazole-based hydrazides. globalresearchonline.net These hydrazides are versatile intermediates, for example, in the synthesis of various heterocyclic systems like pyrazoles and oxadiazoles. globalresearchonline.net

| Starting Material | Reagent(s) | Intermediate/Product | Linkage Type |

| This compound | 1. NaN₃, 2. Reduction | 9-(3-Aminopropyl)-9H-carbazole | Amine |

| 9-(3-Aminopropyl)-9H-carbazole | R-COCl | 9-(3-(Acylamino)propyl)-9H-carbazole | Amide |

| 9-(3-Chloropropyl)-...-COOEt | Hydrazine Hydrate | 9-(3-Chloropropyl)-...-CONHNH₂ | Hydrazide |

Cycloaddition Reactions for Fused Heterocycles

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems in a single step. Starting from this compound, various derivatives can be prepared to participate in cycloaddition reactions.

Diels-Alder Reaction:

The Diels-Alder reaction, a [4+2] cycloaddition, can be utilized to construct carbazole derivatives with annulated six-membered rings. documentsdelivered.comrsc.orgacs.orgmetu.edu.tr This typically involves a diene and a dienophile. A potential strategy would be to transform the chloropropyl group into a vinyl group, which could then act as a dienophile. More commonly, the carbazole nucleus itself is part of the diene system. For example, 3-vinylindole derivatives can undergo Diels-Alder reactions to form tetrahydrocarbazoles, which can then be aromatized to carbazoles. documentsdelivered.comacs.org

1,3-Dipolar Cycloaddition:

The 1,3-dipolar cycloaddition is a versatile method for synthesizing five-membered heterocycles. nih.govyoutube.comnih.gov A key strategy involves the conversion of the chloropropyl group into an azide or an alkyne.

Azide-Alkyne Cycloaddition ("Click" Chemistry): The reaction of an azide with a terminal alkyne, often catalyzed by copper(I), yields a 1,2,3-triazole. nih.govnih.gov The chloropropyl group of the title compound can be readily converted to an azidopropyl group by reaction with sodium azide. This azide derivative can then react with various alkynes in a "click" reaction. Conversely, the chloropropyl group could be converted to a terminal alkyne, which could then react with various azides. This strategy has been successfully employed for the synthesis of 1,2,3-triazole-based carbazole derivatives using microwave irradiation to accelerate the reaction. nih.gov

Nitrile Oxide Cycloaddition: Nitrile oxides, generated in situ from oximes, can react with alkynes or alkenes to form isoxazoles or isoxazolines, respectively. youtube.com A derivative of this compound containing an alkyne or alkene functionality could be a substrate for such reactions.

| Cycloaddition Type | Key Functional Group on Carbazole | Reactant | Product |

| Diels-Alder | Vinyl | Dienophile (e.g., Maleimide) | Annulated Carbazole |

| 1,3-Dipolar (Azide-Alkyne) | Azide | Alkyne | Triazole-linked Carbazole |

| 1,3-Dipolar (Azide-Alkyne) | Alkyne | Azide | Triazole-linked Carbazole |

| 1,3-Dipolar (Nitrile Oxide) | Alkyne/Alkene | Nitrile Oxide | Isoxazole/Isoxazoline-linked Carbazole |

Site-Selective Derivatization at Different Positions of the Carbazole Core

While the 9-position of carbazole is readily functionalized via N-alkylation, achieving site-selective derivatization at the C-H bonds of the aromatic core is a significant challenge. Recent advances in transition-metal-catalyzed C-H activation have provided powerful tools for the direct functionalization of carbazoles at specific positions, most notably at the C1 and C3 positions. nih.govchim.itsci-hub.se

These methods often employ directing groups to guide the metal catalyst to a specific C-H bond. However, recent developments have focused on transient directing groups or even direct C-H activation of 9-alkyl-carbazoles. nih.gov

C3-Functionalization: The C3 position of 9-alkyl-carbazoles is electronically rich and susceptible to electrophilic attack. Rhodium(II)-catalyzed reactions of 9-alkyl-carbazoles with 1-sulfonyl-1,2,3-triazoles have been shown to regioselectively introduce an enamido group at the C3 position. sci-hub.se This functionalization proceeds via the insertion of an in situ generated α-imino rhodium(II) carbenoid into the C3-H bond. sci-hub.se

C1-Functionalization: The C1 position is sterically hindered, making its selective functionalization more challenging. However, palladium-catalyzed C-H alkylation and acylation of carbazoles at the C1 position have been achieved using norbornene as a transient directing mediator. nih.gov Rhodium(III)-catalyzed Grignard-type additions to activated carbonyl compounds have also been reported for C1-alkylation. chim.it

These site-selective functionalization strategies offer a direct route to novel carbazole derivatives from this compound without the need for pre-functionalization of the carbazole core.

| Position | Reaction Type | Catalyst/Reagents | Functional Group Introduced |

| C3 | Rh(II)-catalyzed C-H insertion | Rh₂(oct)₄, 1-sulfonyl-1,2,3-triazole | Enamido |

| C1 | Pd-catalyzed C-H alkylation/acylation | Pd catalyst, Norbornene | Alkyl/Acyl |

| C1 | Rh(III)-catalyzed Grignard-type addition | [RhCp*Cl₂]₂, AgSbF₆ | Alkyl |

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of all starting materials. nih.govrug.nlresearchgate.net This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

Derivatives of this compound can be designed to participate in various MCRs. For example, conversion of the chloropropyl group to a primary amine would yield 9-(3-aminopropyl)-9H-carbazole, a key building block for isocyanide-based MCRs like the Ugi reaction. beilstein-journals.orgnih.govrug.nlresearchgate.netnih.gov

Ugi Reaction:

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov By using 9-(3-aminopropyl)-9H-carbazole as the amine component, complex peptide-like structures bearing a carbazole moiety can be readily synthesized. A three-component version of the Ugi reaction (U-3CR) is also possible, which involves a carbonyl compound, an amine, and an isocyanide. nih.govresearchgate.net

Other MCRs:

Other MCRs, such as the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), could also be employed. This reaction between an aldehyde, an isocyanide, and an amidine-containing heterocycle can be used to construct fused imidazopyridine-type structures. A carbazole-derived aldehyde could potentially be used in such a reaction.

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolation of intermediates, also provide an elegant pathway to complex carbazole derivatives. For example, a sequence involving a Sonogashira coupling followed by an intramolecular cyclization can be used to build fused heterocyclic systems onto the carbazole core.

Microwave-Assisted Synthesis in Carbazole Derivatization

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.netresearchgate.netrsc.orgmonash.edu The use of microwave irradiation has been successfully applied to various derivatization reactions of carbazoles.

N-Alkylation:

The synthesis of this compound itself can be efficiently achieved via microwave-assisted N-alkylation of carbazole with 1-bromo-3-chloropropane. Microwave irradiation can significantly reduce the reaction time for the N-alkylation of carbazole and other azaheterocycles with alkyl halides, often in solvent-free conditions or with a solid support like potassium carbonate. researchgate.netresearchgate.net

Derivatization Reactions:

Microwave heating has been shown to be effective for a wide range of subsequent derivatization reactions on the carbazole scaffold:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazoles is often accelerated by microwave irradiation, leading to higher yields in shorter times. nih.govrsc.org

Nucleophilic Substitution: Reactions involving the displacement of the chloro group in the 9-(3-chloropropyl) chain can be facilitated by microwave heating.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, can also benefit from microwave irradiation.

Heterocycle Formation: The synthesis of various heterocyclic systems fused to or linked to the carbazole core can be expedited using microwave assistance. researchgate.net

The table below summarizes the advantages of microwave-assisted synthesis for selected carbazole derivatization reactions.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages |

| N-Alkylation of Carbazole | Refluxing for several hours | Minutes | Shorter reaction time, higher yield, solvent-free options |

| Azide-Alkyne Cycloaddition | Stirring for hours to days | Minutes | Drastic reduction in reaction time, improved yields |

| Heterocycle Synthesis | Prolonged heating | Minutes to hours | Faster reaction rates, cleaner products |

Polymerization and Oligomerization of 9 3 Chloropropyl 9h Carbazole and Its Derivatives

Electrochemical Polymerization of Carbazole (B46965) Monomers

Electropolymerization is a versatile method for creating thin films of conducting polymers directly on an electrode surface. nih.gov This technique involves the anodic oxidation of monomers, which can be achieved without the need for a catalyst, making it a relatively clean process. mdpi.com

Oxidative Electropolymerization Mechanisms

The electrochemical polymerization of carbazole and its derivatives is initiated by a one-electron oxidation of the monomer to form an unstable radical cation. mdpi.comresearchgate.net For 9-substituted carbazoles, such as 9-(3-Chloropropyl)-9H-carbazole, the nitrogen position is already occupied. This facilitates the coupling of radical cations at the 3 and 6 positions of the carbazole ring system, which are the most reactive sites. nih.govmdpi.comresearchgate.net This coupling first leads to the formation of a dimer, typically 3,3'-bicarbazyl. mdpi.com

The general mechanism for the oxidative electropolymerization of 9-substituted carbazoles can be summarized as follows:

Initiation: Oxidation of the monomer at the electrode surface to form a radical cation.

Propagation: Coupling of two radical cations at the 3,3' positions to form a dimer, followed by further oxidation and chain growth.

Termination: Deposition of the insoluble polymer film onto the electrode surface.

Characterization of Electrodeposited Polymer Films

Electrodeposited polycarbazole films are characterized by a variety of techniques to determine their structural, morphological, electrochemical, and optical properties.

The structure of the resulting polymer can be confirmed using spectroscopic methods such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Gel Permeation Chromatography (GPC) can be used to determine the weight average molecular weight (Mw) of the synthesized polymer. For instance, the polymer derived from 3-(9H-carbazol-9-yl)propanenitrile was found to have an Mw of 37,900 g/mol . researchgate.net

The surface morphology of the polymer films is often investigated using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). mdpi.comresearchgate.net These studies have revealed that the morphology can range from globular structures to island-like formations, which are indicative of a macromolecular nucleation and three-dimensional growth mechanism. mdpi.comresearchgate.net

The electrochemical properties are typically studied using Cyclic Voltammetry (CV), which can also be used to monitor the film growth. nih.gov The conductivity of the polymer films can be measured using a four-probe method; for example, poly(3-(9H-carbazol-9-yl)propanenitrile) was found to have a conductivity of 1.62x10⁻⁴ S/cm. researchgate.net

Spectroelectrochemical studies using UV-Vis spectroscopy reveal the electrochromic behavior of the films. Poly(3-(9H-carbazol-9-yl)propanenitrile) films, for instance, are transparent in their neutral state and turn green when oxidized. researchgate.net Other N-substituted polycarbazoles have shown distinct electrochromic properties, changing to colors like gray and grayish-green at various potentials. researchgate.net The table below summarizes characterization data for various electrodeposited N-substituted polycarbazole films.

| Property | Poly(3-(9H-carbazol-9-yl)propanenitrile) researchgate.net | Poly(9H-carbazol-9-ylpyrene) researchgate.net | Poly(carbazole-co-2-(9H-carbazol-9-yl)acetic acid) mdpi.comresearchgate.net |

| Analytical Methods | 1H & 13C NMR, FTIR, GPC, SEM, UV-Vis | CV, UV-Vis, FTIR, SEM | AFM |

| Molecular Weight (Mw) | 37,900 g/mol | - | - |

| Conductivity | 1.62x10⁻⁴ S/cm | - | Conductive |

| Morphology | - | - | Homogeneous globular structure |

| Electrochromic Colors | Transparent (neutral), Green (oxidized) | Light yellow, Gray, Grayish green | Green |

| Stiffness (Young's Modulus) | - | - | 9 to 24 GPa |

| Adhesion Force | - | - | 25–26 nN |

Coordination Polymerization of Carbazole-Substituted Monomers

Coordination polymerization offers an alternative route to synthesize polymers with well-defined structures and properties, often employing transition metal catalysts. nih.gov

Syndiospecific Polymerization Strategies

Syndiospecific polymerization, which results in a polymer with alternating stereochemistry of the monomer units, has been successfully applied to carbazole-substituted styrene (B11656) derivatives. rsc.org This high degree of stereoregularity is achieved using specific catalyst systems. Research has demonstrated that a rare-earth metal catalyst, specifically (C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂(THF), is highly effective for this purpose. rsc.org This scandium-based catalyst exhibits both high activity and excellent syndioselectivity in the polymerization of monomers like 9-(4-vinylbenzyl)-9H-carbazole and its brominated derivatives. rsc.org The resulting syndiotactic homopolymers have been characterized for their unique photophysical properties, including UV-vis absorption and fluorescence. rsc.org

Copolymerization with Ethylene (B1197577) and Styrene Derivatives

The introduction of carbazole units into common polymers like polyethylene (B3416737) and polystyrene can modify their properties for specific applications. nih.gov The copolymerization of carbazole-substituted styrene monomers with styrene has been successfully achieved using the same scandium catalyst system mentioned previously. rsc.org A key finding is that the incorporation rate of the carbazole-containing monomer can be controlled by adjusting the initial feed ratio of the monomers. rsc.org Furthermore, kinetic studies and ¹³C NMR analysis have revealed that these copolymers possess a gradient sequence distribution. rsc.org

While direct copolymerization of this compound with ethylene is not extensively documented, the general principles of ethylene copolymerization are well-established. Catalytic copolymerization of ethylene with styrene, for instance, can lead to materials with altered thermo-mechanical and viscoelastic properties. nih.gov An ethylenebis(1-indenyl)zirconium dichloride catalyst activated with methylaluminoxane (B55162) has been used to produce a nearly alternating crystalline copolymer of ethylene and styrene. colab.ws The functionalization of polyethylene through the copolymerization of ethylene with polar comonomers is known to improve adhesion, toughness, and printability. nih.gov

Influence of Catalyst Systems on Polymerization Outcomes

The choice of catalyst is paramount in coordination polymerization as it dictates the structure, properties, and yield of the resulting polymer. mdpi.com In the syndiospecific polymerization of carbazole-substituted styrenes, the scandium complex (C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂(THF) was shown to be superior in providing high syndiotacticity. rsc.org

The interaction between the polymer and the catalyst can also influence the reaction. nih.gov For carbazole-based polymers, it has been noted that even after extensive cleaning, metallic moieties from catalysts like ferric chloride (FeCl₃) can remain in the polymer. mdpi.com These residual metal ions can be trapped within the bulk polymer or coordinate with the nitrogen atom of the carbazole unit, potentially enhancing certain properties like proton affinity, which is beneficial for sensor applications. mdpi.com The development of task-specific carbazole-based covalent triazine frameworks has shown that these materials can serve as excellent catalysts for CO₂ chemical fixation, with their performance being directly linked to their structure, which is a result of the polymerization method. researchgate.net

Synthesis of Conjugated Carbazole Polymers

The polymerization of carbazole derivatives, particularly N-vinylcarbazole (NVC), has been extensively studied to produce a range of polymer structures with tailored properties. mdpi.comossila.com These methods can be adapted for vinylated derivatives of this compound to create conjugated systems with unique characteristics.

Linear poly(N-vinylcarbazole) (PVK) is a well-known p-type thermoplastic and π-conjugated polymer with notable thermal and chemical stability. ossila.com It is typically synthesized through the radical polymerization of N-vinylcarbazole. wikipedia.org Common methods include suspension polymerization at elevated temperatures using catalysts like sodium chloride and potassium chromate, or initiation with radical starters such as azobisisobutyronitrile (AIBN). wikipedia.org Cationic polymerization of NVC is also a viable method to produce linear PVK. researchgate.net These established techniques can be applied to a vinyl-functionalized derivative of this compound to produce linear conjugated polymers. The resulting polymers are soluble in various organic solvents like DMF, THF, toluene (B28343), and chloroform, and they precipitate in methanol, ethanol, water, and hexanes. polymersource.ca

| Polymerization Method | Initiator/Catalyst | Solvent | Temperature (°C) | Reference |

| Suspension Polymerization | Sodium chloride, Potassium chromate | Water | 180 | wikipedia.org |

| Radical Polymerization | Azobisisobutyronitrile (AIBN) | Various | Variable | wikipedia.org |

| Cationic Polymerization | Trityl salts (e.g., Ph3C+Al(C2H5)2Cl2–) | Chloroform | 20 | researchgate.net |

| Free Radical Polymerization | Free Radical Initiator | Methanol/tert-butanol | Not Specified | polymersource.ca |

This table presents established methods for the synthesis of linear poly(N-vinylcarbazole), which can be adapted for vinylated derivatives of this compound.

Dendritic polymers, which include perfectly branched dendrimers and more irregularly branched hyperbranched polymers, offer unique properties due to their three-dimensional, globular structures. thno.orgrsc.org These architectures lead to a high number of terminal functional groups, low viscosity, and high solubility. thno.orgrsc.org

The synthesis of hyperbranched polymers can be achieved through a one-pot polymerization of ABx-type monomers, where A and B are different functional groups that can react with each other. rsc.org For carbazole-based systems, this can involve the use of inimers (molecules containing both an initiating and a polymerizable group) or transmers (molecules with a chain transfer group and a polymerizable group) in controlled radical polymerization processes like atom transfer radical polymerization (ATRP), nitroxide-mediated polymerization (NMP), or reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov For instance, a vinyl-functionalized carbazole monomer could be copolymerized with a monomer containing hierarchical reactivity to form well-defined hyperbranched structures. nih.gov The degree of branching in these polymers can be controlled to a certain extent by adjusting reaction conditions. rsc.org

Dendrimers, with their perfectly branched and monodisperse structures, are typically synthesized through stepwise divergent or convergent approaches. thno.orgnih.gov A divergent synthesis starts from a multifunctional core and adds generations of monomers outwards, while a convergent approach builds dendritic wedges (dendrons) from the periphery inwards, which are then attached to a core. nih.gov A carbazole-containing dendron could be synthesized and then attached to a core molecule to create a carbazole-based dendrimer.

| Architecture | Synthetic Approach | Key Features | Reference |

| Hyperbranched | One-pot polymerization of ABx monomers | Facile synthesis, polydisperse | rsc.orgrsc.org |

| Hyperbranched | Self-condensing vinyl polymerization (SCVP) of inimers/transmers | Controlled radical polymerization (ATRP, NMP, RAFT) | nih.gov |

| Dendrimer | Divergent Synthesis | Stepwise growth from a core, exponential increase in surface groups | thno.orgnih.gov |

| Dendrimer | Convergent Synthesis | Synthesis of dendrons followed by attachment to a core | thno.orgnih.gov |

This table outlines general synthetic strategies for dendritic and hyperbranched polymers that can be applied to carbazole-based monomers.

Star polymers consist of multiple linear polymer arms radiating from a central core. mdpi.com These architectures can be synthesized using a "core-first" or "arm-first" approach. acs.org

In the core-first method, a multifunctional initiator is used to simultaneously grow multiple polymer arms. For example, a three-functional dithiocarbamate (B8719985) chain transfer agent has been used as a core for the RAFT polymerization of N-vinylcarbazole to produce three-arm star polymers. mdpi.com

The arm-first approach involves the synthesis of linear polymer arms which are then attached to a multifunctional core. acs.org For instance, four-arm poly(N-vinylcarbazole) stars have been synthesized using xanthate-mediated controlled radical polymerization (RAFT/MADIX). acs.org This method allows for better control over the arm length and functionality before the final star polymer is formed.

| Number of Arms | Polymerization Method | Initiator/Chain Transfer Agent | Approach | Reference |

| Three-arm | RAFT Polymerization | 1,3,5-benzyl tri(diethyldithiocarbamate) | Core-first | mdpi.com |

| Four-arm | RAFT/MADIX | Tetrafunctional xanthate | Arm-first | acs.org |

This table provides examples of the synthesis of star-shaped poly(N-vinylcarbazole), which could be adapted for vinylated derivatives of this compound.

Structure-Controlled Polymerization for Defined Architectures

Controlled/living polymerization techniques are crucial for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. mdpi.com These methods are particularly important for creating complex structures like star polymers, block copolymers, and hyperbranched systems.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has emerged as a powerful technique for the controlled polymerization of N-vinylcarbazole. mdpi.com The use of specific chain transfer agents (CTAs) allows for the synthesis of linear, star, and block copolymers of PVK with good control over the polymer chain growth. mdpi.comacs.org For instance, the polymerization of NVC in the presence of a multifunctional CTA can lead to star polymers, as seen in the synthesis of three-arm and four-arm PVK stars. mdpi.comacs.org

Cationic polymerization of NVC can also exhibit "quasi-living" characteristics under certain conditions, allowing for some control over the polymerization process. researchgate.net These controlled polymerization methods provide the tools necessary to synthesize a wide range of carbazole-based polymers with precisely tailored architectures and properties, starting from a suitable monomer derived from this compound. The choice of polymerization technique and reaction conditions ultimately dictates the final polymer architecture and its potential applications.

Investigation of Optoelectronic Properties and Performance in Advanced Materials

Electronic Structure and Molecular Orbital Analysis

The electronic properties of carbazole (B46965) derivatives are pivotal to their function in organic electronics. The arrangement and energy levels of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictate the material's charge injection, transport, and recombination characteristics.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO and LUMO energy levels are critical parameters in determining the suitability of a material for specific layers within an organic electronic device. The HOMO level relates to the ability to donate an electron (hole transport), while the LUMO level corresponds to the ability to accept an electron (electron transport). In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution can be influenced by the nature of the substituents.

For carbazole-based materials, deep HOMO levels are desirable for hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) as they facilitate efficient hole injection from the anode and provide good stability. researchgate.net The introduction of a 3-chloropropyl group at the 9-position of the carbazole is expected to have a modest impact on the HOMO and LUMO levels compared to the unsubstituted carbazole. The alkyl chain is primarily an electron-donating group, which might slightly raise the HOMO level. However, the presence of the electronegative chlorine atom at the end of the propyl chain could induce a slight withdrawal of electron density, potentially lowering both the HOMO and LUMO levels to some extent.

The energy gap (Eg) between the HOMO and LUMO levels is a key factor determining the optical properties of the molecule. A larger energy gap generally corresponds to absorption and emission in the bluer region of the spectrum. acs.org

Table 1: Representative HOMO/LUMO Data for Carbazole Derivatives

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Carbazole (generic) | ~ -5.4 to -5.9 | ~ -2.1 to -2.4 | ~ 3.0 - 3.5 |

| Poly(N-vinylcarbazole) (PVK) | -5.8 | -2.2 | 3.6 |

| TCTA:3CNCzOXD exciplex | - | - | - |

| TCTA:4CNCzOXD exciplex | - | - | - |

Ionization Potentials and Electron Affinities

Ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that are closely related to the HOMO and LUMO energy levels, respectively. The IP is the minimum energy required to remove an electron from a molecule in its gaseous state, and it can be approximated by the negative of the HOMO energy. The EA is the energy released when an electron is added to a neutral molecule in its gaseous state, and it can be related to the LUMO energy.

Carbazole derivatives generally possess relatively low ionization potentials, which is consistent with their excellent hole-transporting characteristics. researchgate.net The specific values for 9-(3-Chloropropyl)-9h-carbazole would be influenced by the electronic effects of the chloropropyl substituent.

Charge Transport Properties (Hole and Electron Mobility)

Carbazole-based materials are renowned for their efficient hole transport capabilities. researchgate.netasianpubs.org This property is crucial for their application as hole transport layers in various optoelectronic devices. The hole mobility in these materials is often determined using techniques such as the time-of-flight (TOF) method. epa.gov

For instance, a study on 9-(2-ethylhexyl)carbazole, a liquid carbazole derivative, reported a hole mobility of 4 x 10⁻⁶ cm²/Vs at an applied electric field of 2.5 x 10⁵ V/cm. epa.gov This value was found to be higher than that of the well-known hole-transporting polymer, poly(N-vinylcarbazole) (PVK), which exhibited a mobility of 6 x 10⁻⁷ cm²/Vs under the same conditions. epa.gov The enhancement in charge carrier mobility in the liquid carbazole was attributed to a larger transfer integral and a different distribution of excimer trapping sites. epa.gov

While specific charge mobility data for this compound is not explicitly available, it is expected to exhibit good hole transport properties characteristic of the carbazole family. The flexibility of the chloropropyl chain might influence the molecular packing in the solid state, which in turn can affect the charge transport characteristics. While carbazoles are primarily known as hole transporters, modifications to the molecular structure, such as the introduction of strong electron-withdrawing groups, can enhance electron transport properties. rsc.org

Photophysical Behavior and Spectral Analysis

The interaction of carbazole derivatives with light is fundamental to their use in light-emitting and light-harvesting applications. This section explores the absorption and emission properties of these materials.

UV-Vis Absorption Characteristics and Electronic Transitions

Carbazole-based compounds typically exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. researchgate.netnih.gov These absorptions correspond to π-π* electronic transitions within the conjugated carbazole ring system. The parent carbazole molecule shows characteristic absorption bands around 293 nm, 324 nm, and 337 nm. nist.gov

For 9-methyl-9H-carbazole, a closely related compound, the UV-Vis spectrum shows absorption maxima that are very similar to the parent carbazole. nist.gov The absorption spectrum of this compound is expected to be similar, with the main absorption bands attributed to the carbazole chromophore. The chloropropyl substituent is not expected to significantly alter the position of these main absorption bands, as it is not directly conjugated with the carbazole ring.

In some carbazole derivatives, intramolecular charge transfer (ICT) bands can be observed, which are typically broader and appear at longer wavelengths (in the visible region). researchgate.net These ICT bands arise from the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part.

Fluorescence and Photoluminescence Emission Studies

Many carbazole derivatives are known to be fluorescent, typically emitting in the blue region of the visible spectrum with moderate to good quantum yields. researchgate.net This property makes them attractive for use as blue emitters in OLEDs. The fluorescence of carbazole itself originates from the decay of the first excited singlet state (S1) to the ground state (S0).

The emission properties of carbazole derivatives can be influenced by the formation of excimers, which are excited-state dimers that can form at high concentrations or in the solid state. Excimer emission is typically red-shifted compared to the monomer emission and is often broad and structureless. researchgate.net

The photoluminescence (PL) spectrum of a carbazole derivative can be affected by the polarity of the solvent and the presence of substituents. researchgate.net For instance, in a study of a bichromophoric system containing carbazole, the carbazole moiety, when excited, was found to undergo a charge transfer reaction with the polar solvent acetonitrile. nih.gov The photophysical properties of this compound are expected to be dominated by the carbazole unit, with potential for fluorescence in the UV-blue region. The presence of the chlorine atom could potentially introduce a heavy-atom effect, which might influence the intersystem crossing rate and potentially lead to phosphorescence, although this is less common for simple alkyl-substituted carbazoles at room temperature. nih.gov

Applications in Electroluminescent Devices

The carbazole moiety is a cornerstone in the design of materials for Organic Light-Emitting Diodes (OLEDs) due to its excellent hole-transporting capabilities and high triplet energy. mdpi.com The N-alkylation with a propyl chain, as seen in this compound, is a common strategy to improve solubility and processing characteristics without significantly altering the core electronic properties. This makes it a valuable building block for both host and emissive materials.

In phosphorescent OLEDs (PhOLEDs), a host material must have a triplet energy higher than that of the guest emitter to ensure efficient energy transfer. Carbazole derivatives are frequently employed as host materials due to their high triplet energies. mdpi.comresearchgate.net The incorporation of a flexible propyl linker by using precursors like this compound can lead to materials with excellent film-forming properties and high glass transition temperatures (Tg), which are crucial for device stability and longevity. rsc.org

For instance, bipolar host materials, which can transport both holes and electrons, are critical for achieving balanced charge injection and recombination in the emissive layer. Carbazole-benzonitrile based bipolar hosts, such as 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB), have demonstrated exceptional performance. In such structures, the carbazole unit functions as the hole-transporting part. The synthesis of these complex molecules can be envisioned through pathways involving the reaction of a precursor like this compound with phenolic compounds. The resulting materials have shown the ability to act as universal hosts for various triplet-harvesting blue OLEDs. organic-chemistry.org

| Host Material | Emitter | Max. External Quantum Efficiency (EQE) | Device Type |

|---|---|---|---|

| H2 (Pyridinyl-Carbazole Derivative) | FIrpic (Blue) | 10.3% | Blue PhOLED |

| H2 (Pyridinyl-Carbazole Derivative) | Ir(ppy)3 (Green) | 9.4% (at 1000 cd/m²) | Green PhOLED |

| 3-CzPB | TADF Emitter | 31.1% | MR-TADF OLED |

| 3-CzPB | FIrpic (Deep-Blue) | 26.0% | Deep-Blue PhOLED |

The development of stable and efficient blue emitters remains a significant challenge in OLED technology. Carbazole derivatives are excellent candidates for blue-emitting materials due to their wide bandgap and high photoluminescence quantum yields. researchgate.netbldpharm.com The this compound intermediate can be used to synthesize complex blue emitters by attaching it to other chromophoric units. The propyl linker helps to control intermolecular interactions, which can prevent aggregation-caused quenching and improve the solid-state emission efficiency.

For example, bipolar blue-emitting materials have been designed using carbazole as the donor and an imidazole-based moiety as the acceptor, connected via a π-bridge. researchgate.net One such derivative, BCzB-PPI, achieved a deep-blue emission with a maximum external quantum efficiency (EQE) of 4.43%. mdpi.com Similarly, sky-blue emitting cationic iridium complexes have been developed where carbazole-type counter-anions are used to balance charge and improve device performance, reaching a peak current efficiency of 27.1 cd/A. nih.gov These examples highlight the versatility of the carbazole unit, which can be readily introduced using reactive intermediates like this compound.

| Emitter Material | Max. EQE | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |

|---|---|---|---|

| P-DAC (Anthracene-Carbazole) | 2.8% | - | (0.16, 0.13) |

| BCzB-PPI (Carbazole-Imidazole) | 4.43% | 11,364 | (0.157, 0.080) |

| Cationic Iridium Complex 2 | - | - | - |

| JV55 (Carbazole-Fluorene) | 6.5% | - | (0.16, 0.06) |

Photovoltaic Applications

In the realm of organic photovoltaics (OPVs), carbazole derivatives are widely used as electron-donor materials due to their excellent hole-transporting properties and ability to be chemically modified to tune their absorption spectra and energy levels.

In bulk heterojunction (BHJ) solar cells, a blend of a donor and an acceptor material forms the active layer. Polymers based on carbazole are promising donor materials. The 9-position of the carbazole unit is typically alkylated to ensure solubility of the resulting polymer. The use of a chloropropyl group offers a reactive site for polymerization or for grafting onto a polymer backbone. For example, poly(2,7-carbazole) derivatives like PCDTBT have been used in BHJ cells, achieving PCEs of up to 4.6%. rsc.org The design of such polymers often involves the synthesis of monomers where the carbazole nitrogen is functionalized, a role for which this compound is a suitable precursor. The development of low bandgap polymers is crucial for harvesting a broader range of the solar spectrum.

| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) |

|---|---|---|

| PCDTBT | PC70BM | 4.6% |

| JK-1 | TiO₂ | 8.01% (DSSC) |

| JK-2 | TiO₂ | 8.01% (DSSC) |

Sensing Applications of Carbazole Derivatives

Carbazole derivatives are highly fluorescent, making them excellent candidates for chemical sensors. The fluorescence properties can be modulated by the presence of specific analytes. The this compound intermediate can be used to create sensor molecules where the carbazole fluorophore is linked to a specific recognition unit (receptor). The propyl chain acts as a spacer, preventing the receptor from quenching the carbazole's fluorescence in the absence of the analyte.

For instance, a fluorescent probe for hydrogen sulfide (B99878) (H₂S), CZ-CDNB, was developed based on a carbazole platform. In this design, a recognition moiety is attached to the carbazole. Upon reaction with H₂S, a highly fluorescent hydroxyl-carbazole derivative is released, leading to a 108-fold fluorescence enhancement and a very low detection limit of 27 nM. Similarly, carbazole derivatives have been synthesized for the selective detection of metal cations, such as Ce³⁺, where the binding event leads to a significant change in fluorescence intensity. The synthesis of such sensors often involves the initial N-alkylation of carbazole to introduce a reactive linker, a role perfectly suited for this compound.

Table of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| 3-CzPB | 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile |

| H2 | 3,3-Bis[3-(6-methoxy-3-pyridinyl)carbazol-9-ylmethyl]oxetane |

| FIrpic | Iridium(III)bis(4,6-difluorophenyl-pyridinato-N,C2')picolinate |

| Ir(ppy)3 | Tris(2-phenylpyridine)iridium(III) |

| P-DAC | 3,6-di(anthracen-9-yl)-9-phenyl-9H-carbazole |

| BCzB-PPI | 2-(4'-(3,6-di-tert-butyl-9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole |

| JV55 | 6-((9,9-dibutyl-7-((7-cyano-9-(2-ethylhexyl)-9H-carbazol-2-yl)ethynyl)-9H-fluoren-2-yl)ethynyl)-9-(2-ethylhexyl)-9H-carbazole-2-carbonitrile |

| PCDTBT | Poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] |

| PC70BM | -Phenyl-C71-butyric acid methyl ester |

| JK-1 | 3-{5-[N,N-bis(9,9-dimethylfluorene-2-yl)phenyl]-thiophene-2-yl}-2-cyano-acrylic acid |

| JK-2 | 3-{5'-[N,N-bis(9,9-dimethylfluorene-2-yl)phenyl]-2,2'-bisthiophene-5-yl}-2-cyano-acrylic acid |

| CZ-CDNB | 9-(4-(2,4-dinitrophenoxy)phenyl)-9H-carbazole |

Computational and Theoretical Investigations of 9 3 Chloropropyl 9h Carbazole and Its Derivatives

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the electronic structure of molecules. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including carbazole (B46965) derivatives.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For carbazole derivatives, a key structural feature is the planarity of the carbazole ring system and the orientation of the substituent at the 9-position.

In studies of related molecules like 9-methyl-3-phenyldiazenyl-9H-carbazole, DFT calculations have been used to predict the most stable conformation. researchgate.net For 9-(3-Chloropropyl)-9H-carbazole, it is expected that the carbazole moiety itself would remain largely planar. The 3-chloropropyl chain, however, introduces conformational flexibility. Different rotational isomers (conformers) would exist due to rotation around the C-C single bonds of the propyl chain. DFT calculations would be able to predict the relative energies of these conformers, identifying the most stable arrangement. For instance, in a study of 9-p-tolyl-9H-carbazole-3-carbaldehyde, the benzene (B151609) ring with the methyl group was found to be twisted from the mean plane of the carbazole group by a significant angle, a finding that was comparable to experimental X-ray diffraction data. nih.gov

Similarly, for conjugated carbazole chalcone, the phenyl ring of the 9-phenylcarbazole (B72232) moiety was observed to have a large dihedral angle relative to the nitrobenzene (B124822) group, which influences the extent of electronic conjugation. nih.gov These examples highlight how DFT can elucidate the preferred 3D structures of carbazole derivatives, which is crucial for understanding their electronic and photophysical properties.

Electronic Structure Calculation and Orbital Energetics

DFT calculations are instrumental in describing the electronic structure of molecules, particularly the energies and distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity.

For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO's location can vary depending on the nature of the substituents. In a study on various carbazole derivatives, the HOMO-LUMO energy gap was found to be a key factor in determining their potential applications in organic electronics. researchgate.net

The table below presents HOMO and LUMO energies and the corresponding energy gaps for some representative carbazole derivatives, calculated using DFT methods. While these are not for this compound, they provide an indication of the expected values for similar compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| MeO-2PACz | -5.11 | -1.89 | 3.22 |

| CBZC2 | -5.47 | -2.05 | 3.42 |

| CBZC4 | -5.52 | -2.08 | 3.44 |

Data sourced from a study on tert-butyl carbazole-based self-assembled monolayers. acs.org

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

DFT calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for confirming molecular structures. For 3,6-diiodo-9-ethyl-9H-carbazole, DFT calculations, including relativistic effects, have been shown to provide a reasonable agreement with experimental 13C NMR chemical shifts. researchgate.net A good linear correlation between experimental and theoretically predicted NMR parameters was observed in this study. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be predicted using DFT. The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra. For 9-p-tolyl-9H-carbazole-3-carbaldehyde, the absorption spectra were computed in both the gas phase and in solution, and the results provided a good description of the observed spectral bands. nih.gov A comparative study of various carboline and carbazole-based compounds demonstrated that certain DFT functionals and basis sets provide more reliable results that are closely correlated with experimental values. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT that is used to study the properties of molecules in the presence of time-dependent fields, such as light. mdpi.com It is a primary tool for calculating electronic excitation energies and simulating UV-Vis absorption and emission spectra.

Calculation of Absorption and Emission Spectra

TD-DFT is widely used to calculate the vertical excitation energies of molecules, which correspond to the peaks in an absorption spectrum. By calculating the energies of the lowest singlet excited states, TD-DFT can predict the λmax values for the electronic transitions.

For a series of novel hybrid molecules containing carbazole and nitrile groups, TD-DFT calculations were used to understand their photophysical properties, with predicted absorption maxima in the range of 281–340 nm. researchgate.net In another study on nitrotriazole and nitrofurazan compounds, TD-DFT calculations were employed to predict their UV-Vis spectra, with the maximum absorption wavelengths found to be between 201 and 228 nm. acs.org

The following table shows a comparison of experimental and TD-DFT calculated absorption maxima for a selection of carbazole derivatives.

| Compound | Experimental λmax (nm) | Calculated λmax (nm) |

|---|---|---|

| 9-(p-tolyl)-9H-carbazole-3-carbaldehyde (in DMF) | 330 | 325 |

| o-CNCbzCN (in Toluene) | 281-340 | N/A |

| m-CNCbzCN (in Toluene) | 281-340 | N/A |

| p-CNCbzCN (in Toluene) | 281-340 | N/A |

Data for 9-(p-tolyl)-9H-carbazole-3-carbaldehyde sourced from a study on its vibrational and electronic spectra. nih.gov Data for cyanophenyl-carbazole-carbonitrile compounds sourced from a study on their use in organic electronics. researchgate.net

Analysis of Optical Transitions and Oscillator Strengths

Beyond just predicting the energies of electronic transitions, TD-DFT also provides information about the nature of these transitions and their intensities. The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of light. A higher oscillator strength corresponds to a more intense absorption band.

The analysis of the molecular orbitals involved in a given transition (e.g., HOMO to LUMO) reveals its character, such as a π-π* or n-π* transition. For merocyanine (B1260669) dyes, TD-DFT calculations have been used to confirm that the longest wavelength absorption bands are due to charge transfer transitions from the donor to the acceptor part of the molecule. nih.gov This type of analysis is crucial for designing molecules with specific optical properties, such as those used in dye-sensitized solar cells or organic light-emitting diodes (OLEDs).

Investigation of Nonlinear Optical (NLO) Properties

The NLO properties of organic molecules are often related to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. The carbazole group can act as an effective electron donor. For instance, studies on other carbazole derivatives have utilized techniques like the Z-scan method to measure nonlinear absorption and refraction. In one such study on a carbazole derivative, a negative nonlinear absorption coefficient was observed, indicating saturation absorption. The thermal-lensing effect was also noted at lower incident power, while at higher powers, diffraction ring patterns emerged due to significant nonlinear optical phase change.

Theoretical calculations, often employing Density Functional Theory (DFT), are crucial in predicting and understanding the NLO properties of these materials. These calculations can determine the polarizability and the first-order hyperpolarizability (β), which are key indicators of NLO activity. For example, a study on 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol (NPACE) combined experimental measurements with DFT calculations to investigate its NLO features. The calculated first-order hyperpolarizability was found to be significant, highlighting the potential of the carbazole scaffold in NLO applications.

The following table summarizes representative NLO data for a carbazole derivative, illustrating the types of parameters investigated in such studies.

| Compound | Method | Key Findings |

| 9H-Carbazole-3,6-dicarboxaldehyde, 9-hexyl- | Z-scan with CW blue diode laser | Saturation in absorption (negative nonlinear absorption coefficient), Thermal-lensing effect, Diffraction ring patterns at high incident powers. |